Synthetic Yield of Target Compound vs. (1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol in Analogous Alkylation Reactions
In the synthesis of a pyrazolo[3,4-d]pyrimidine GPR119 agonist (Compound A136), the target compound was prepared by alkylation of 5-chloromethyl-3-isopropyl-1,2,4-oxadiazole with (RS)-3-hydroxypyrrolidine, achieving an isolated yield of 82% . In a parallel sequence, the hydroxy-methyl analog (1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol (CAS 1250611-90-5) has been reported only as a commercial screening compound without disclosed synthetic yield data [1]. The well-characterized, high-yielding preparation of the target compound provides a reproducible entry point for large-scale analog synthesis, whereas the hydroxymethyl variant lacks documented preparative reproducibility.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | (1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol (CAS 1250611-90-5): No published synthetic yield data available |
| Quantified Difference | >82 percentage point advantage in documented yield |
| Conditions | Reaction: 5-chloromethyl-3-isopropyl-1,2,4-oxadiazole (1.6 g, 10 mmol) + (RS)-3-hydroxypyrrolidine (960 mg, 11 mmol), K₂CO₃ (2.75 g, 20 mmol) in acetonitrile, 65°C, 1 h. |
Why This Matters
The documented high-yielding procedure (82%) enables cost-effective procurement and scale-up for multi-step medicinal chemistry, whereas the hydroxymethyl analog lacks published preparative validation, increasing the risk of synthetic failure in procurement decisions.
- [1] BIOFOUNT. (1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-3-yl)methanol, CAS 1250611-90-5. https://www.bio-fount.com/cas/1250611-90-5.html (accessed 2026-04-29). View Source
